molecular formula C30H37N3O2 B10864410 10-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10864410
M. Wt: 471.6 g/mol
InChI Key: QCPHOEPXQHPWBE-UHFFFAOYSA-N
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Description

The compound 10-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule that belongs to the class of dibenzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

10-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or benzyl derivatives.

Scientific Research Applications

10-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is unique due to its complex structure, which combines features of both piperidine and dibenzodiazepine derivatives. This unique structure may confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C30H37N3O2

Molecular Weight

471.6 g/mol

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,9,9-trimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H37N3O2/c1-21-29-25(18-30(2,3)19-27(29)34)31-24-11-7-8-12-26(24)33(21)20-28(35)32-15-13-23(14-16-32)17-22-9-5-4-6-10-22/h4-12,21,23,31H,13-20H2,1-3H3

InChI Key

QCPHOEPXQHPWBE-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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